4-Chloro-1-(3-chlorobenzyl)-1h-pyrazol-3-amine
CAS No.:
Cat. No.: VC14660923
Molecular Formula: C10H9Cl2N3
Molecular Weight: 242.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9Cl2N3 |
---|---|
Molecular Weight | 242.10 g/mol |
IUPAC Name | 4-chloro-1-[(3-chlorophenyl)methyl]pyrazol-3-amine |
Standard InChI | InChI=1S/C10H9Cl2N3/c11-8-3-1-2-7(4-8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14) |
Standard InChI Key | VSVOSVSOHKWARJ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)N)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrazole core functionalized with two chlorine atoms: one at the 4-position of the heterocyclic ring and another on the benzyl group attached to the 1-position. The amine group at the 3-position introduces polarity, enabling hydrogen bonding interactions critical for biological activity. Computational analyses, including electrostatic potential mapping, reveal that the electron-withdrawing chlorine atoms create a polarized ring system, directing electrophilic attacks to the C5 position of the pyrazole.
Table 1: Physicochemical Properties of 4-Chloro-1-(3-chlorobenzyl)-1H-pyrazol-3-amine
Property | Value |
---|---|
Molecular Formula | C₁₀H₉Cl₂N₃ |
Molecular Weight (g/mol) | 242.10 |
ClogP | 2.8 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
Rotatable Bonds | 3 |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 4-Chloro-1-(3-chlorobenzyl)-1H-pyrazol-3-amine typically involves a two-step process:
-
Pyrazole Ring Formation: Condensation of hydrazine with 1,3-diketones under acidic or basic conditions yields the pyrazole core. For example, reacting hydrazine hydrate with ethyl acetoacetate in ethanol under reflux produces 3-aminopyrazole intermediates.
-
Benzylation: Introducing the 3-chlorobenzyl group via nucleophilic substitution. This step employs 3-chlorobenzyl chloride and a base such as sodium hydride in dimethylformamide (DMF), achieving yields of 65–75% after purification by column chromatography.
Industrial-Scale Optimization
Industrial production leverages continuous flow reactors to enhance efficiency. Catalytic systems, such as copper(I) bromide, reduce reaction times from 12 hours to under 2 hours while maintaining yields above 80%. Post-synthesis purification utilizes simulated moving bed (SMB) chromatography, ensuring >99% purity for pharmaceutical applications.
Biological Activity and Mechanisms
Kinase Inhibition
The compound exhibits potent inhibition of AKT2/PKBβ kinase, a key regulator of cell survival pathways in cancer. In glioblastoma models, it demonstrated an IC₅₀ of 1.2 μM, outperforming first-generation inhibitors like MK-2206. Mechanistic studies reveal that the chlorobenzyl group occupies a hydrophobic pocket in the kinase’s ATP-binding site, while the amine forms hydrogen bonds with Glu234 and Asp293 residues.
Table 2: Kinase Inhibition Profile
Kinase Target | IC₅₀ (μM) | Selectivity Index (vs. Normal Cells) |
---|---|---|
AKT2/PKBβ | 1.2 | 12.4 |
ERK8 | 3.4 | 4.8 |
GSK3β | 0.23 | 18.9 |
Anticancer Efficacy
In vivo studies using patient-derived xenograft (PDX) models of glioblastoma showed a 60% reduction in tumor volume after 28 days of treatment (10 mg/kg, daily oral dosing). The compound also inhibited metastasis in triple-negative breast cancer models by suppressing MMP-9 expression, a metalloproteinase involved in extracellular matrix remodeling.
Comparative Analysis with Structural Analogs
Halogen Substitution Effects
Replacing the 3-chlorobenzyl group with a 2-fluorobenzyl moiety (C₁₀H₉ClFN₃) reduces ClogP to 2.3, enhancing aqueous solubility but decreasing blood-brain barrier penetration. Conversely, a 2,6-dichlorobenzyl analog (C₁₀H₈Cl₃N₃) exhibits a ClogP of 3.2, favoring CNS targeting but requiring formulation with solubility-enhancing excipients.
Table 3: Comparative Physicochemical Properties
Compound | Molecular Weight | ClogP | AKT2 IC₅₀ (μM) |
---|---|---|---|
4-Chloro-1-(3-chlorobenzyl)-1H-pyrazol-3-amine | 242.10 | 2.8 | 1.2 |
4-Bromo-1-(3-chlorobenzyl)-1H-pyrazol-3-amine | 281.56 | 3.1 | 1.5 |
4-Chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-amine | 225.65 | 2.3 | 2.8 |
Applications in Drug Development
Prodrug Strategies
To address solubility limitations, prodrug derivatives incorporating acetylated amines have been synthesized. These derivatives exhibit 3-fold higher oral bioavailability in rodent models, with sustained plasma concentrations over 24 hours.
Combination Therapies
Synergistic effects were observed when co-administered with temozolomide in glioblastoma models, reducing the effective dose of both agents by 40%. This combination also delayed the emergence of chemoresistance, a common challenge in glioma treatment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume